molecular formula C11H6O4 B1684193 Xanthotoxol CAS No. 2009-24-7

Xanthotoxol

Cat. No.: B1684193
CAS No.: 2009-24-7
M. Wt: 202.16 g/mol
InChI Key: JWVYQQGERKEAHW-UHFFFAOYSA-N
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Description

Xanthotoxol (8-hydroxypsoralen) is a linear furanocoumarin derivative widely found in plants such as Cnidium monnieri, Citrus maxima, and Heracleum rapula . Structurally, it consists of a coumarin backbone with a hydroxyl group at the C-8 position (Figure 1). This compound exhibits diverse pharmacological activities, including anti-inflammatory, antioxidant, neuroprotective, and antiproliferative effects . Its anti-inflammatory properties are mediated through suppression of NF-κB and MAPK signaling pathways, reducing pro-inflammatory mediators like NO, PGE2, IL-6, and IL-1β in LPS-stimulated macrophages .

Preparation Methods

Synthetic Routes and Reaction Conditions: Xanthotoxol can be synthesized through several chemical routes. One common method involves the use of 8-hydroxyfuranocoumarin 8-O-methyltransferase, an enzyme that catalyzes the methylation of this compound to produce O-methylthis compound (xanthotoxin or methoxsalen) .

Industrial Production Methods: Industrial production of this compound typically involves extraction from natural sources such as Cnidium monnieri. The extraction process includes solvent extraction, followed by chromatographic purification to isolate this compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: Xanthotoxol undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in this compound.

    Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield reduced forms of this compound .

Scientific Research Applications

Anti-Inflammatory Applications

Xanthotoxol exhibits significant anti-inflammatory effects, making it a potential therapeutic agent for inflammatory conditions. Research indicates that this compound inhibits the production of pro-inflammatory cytokines such as IL-6 and IL-1β in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. This inhibition occurs through the suppression of the NF-κB and MAPK signaling pathways, which are critical in mediating inflammatory responses.

Key Findings:

  • Mechanism : this compound reduces the phosphorylation of IκBα and prevents the nuclear translocation of NF-κB p65, leading to decreased expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) .
  • Safety Profile : In human skin patch tests, this compound did not induce adverse reactions at concentrations up to 100 μM, suggesting its potential for topical applications in cosmetics and dermatological treatments .

Anti-Cancer Properties

This compound has shown promising results in inhibiting the progression of non-small cell lung cancer (NSCLC). In vitro studies demonstrated that this compound reduces cell viability, colony formation, and migration of NSCLC cells while inducing apoptosis.

Key Findings:

  • Mechanism : The compound downregulates PI3K-AKT signaling pathways, which are pivotal in cancer cell proliferation and metastasis. It also induces cell cycle arrest and modulates epithelial-mesenchymal transition (EMT) associated genes .
  • In Vivo Efficacy : In xenograft mouse models, this compound significantly suppressed tumor growth without evident toxicity to normal tissues .

Neuroprotective Effects

The neuroprotective potential of this compound has been explored in models of ischemia/reperfusion injury. Studies indicate that this compound can mitigate blood-brain barrier disruption and reduce the levels of inflammatory mediators following ischemic insults.

Key Findings:

  • Mechanism : this compound treatment resulted in reduced expression of pro-inflammatory cytokines such as IL-1β and TNF-α, along with decreased iNOS activity .
  • Cognitive Enhancement : In models of cognitive dysfunction induced by LPS, this compound improved learning and memory functions by enhancing cholinergic neurotransmission and reducing neuroinflammation .

Cosmetic Applications

Given its anti-inflammatory properties and safety profile, this compound is being investigated for use in cosmetic formulations aimed at treating skin conditions characterized by inflammation.

Key Findings:

  • Topical Formulations : The compound's ability to inhibit inflammatory cytokine production suggests it could be beneficial in formulations designed for sensitive or inflamed skin .

Summary Table of this compound Applications

Application AreaMechanism/EffectKey Findings
Anti-InflammatoryInhibition of NF-κB and MAPK pathwaysReduced cytokine levels; safe for topical use
Anti-CancerDownregulation of PI3K-AKT signalingSuppressed NSCLC growth; induced apoptosis
NeuroprotectiveAttenuation of BBB disruption; reduced inflammationImproved cognitive function; reduced iNOS activity
CosmeticAnti-inflammatory propertiesPotential for treating sensitive skin conditions

Comparison with Similar Compounds

Xanthotoxol belongs to the psoralen/coumarin family, which includes structurally and functionally related compounds. Below is a detailed comparison:

Anti-Inflammatory Activity

Key Findings:

  • This compound vs. 5-Hydroxypsoralen, 5-Methoxypsoralen, 8-Methoxypsoralen: this compound (8-hydroxypsoralen) exhibits superior inhibition of PGE2 production (93.24% at 250 μM) compared to other derivatives in LPS-induced RAW264.7 cells.
  • This compound vs. Bergaptol: Both inhibit COX-2 and iNOS, but this compound shows broader pathway modulation (NF-κB and MAPK) .

Table 1: Anti-Inflammatory Effects of Selected Coumarins

Compound PGE2 Inhibition (%) IL-6 Inhibition NF-κB Suppression MAPK Suppression
This compound 93.24 (250 μM) Yes Yes (p65) Yes (JNK, p38)
5-Hydroxypsoralen <50 Moderate Partial No
8-Methoxypsoralen <60 Moderate Partial No
Bergaptol N/A N/A Yes No

Antioxidant Capacity

Key Findings:

  • This compound vs. Bergaptol: Bergaptol (BER) demonstrates higher antioxidant activity than this compound (XAN) in nonpolar media, attributed to radical adduct formation at C-3, C-5, and C-8 positions .
  • This compound vs. Flavonoids: In Tartary buckwheat, this compound is upregulated alongside quercetin derivatives but shows lower antioxidant potency compared to kaempferol and γ-glutamylcysteine .

Cytotoxic and Antiproliferative Effects

Key Findings:

  • This compound vs. Imperatorin/Isopimpinellin :
    this compound inhibits TCTC cell proliferation (IC50: ~11.92 µg/mL) without requiring photostimulation, unlike imperatorin and isopimpinellin, which depend on UV activation .
  • Synergy with Cisplatin: this compound exhibits additive effects with cisplatin in melanoma cells, whereas imperatorin shows antagonism .

Table 2: Cytotoxicity and Pharmacological Interactions

Compound IC50 (µg/mL) Photostimulation Required Synergy with Cisplatin
This compound 11.92 No Additive
Imperatorin 15.6 Yes Antagonistic
Osthole 8.5 No Synergistic

Key Findings:

  • This compound as a Precursor: Imperatorin may form via dehydration of this compound with isopentenol, suggesting a biosynthetic link .
  • Post-Processing Conversion :
    Sulfur fumigation converts imperatorin and isoimperatorin into this compound and bergaptol, altering pharmacological profiles .

Pharmacological Specificities

  • Neuroprotection :
    this compound reduces brain edema and neutrophil infiltration in cerebral ischemia models, unlike most coumarins .
  • Analgesic Activity :
    In Clausena anisata, this compound lacks significant analgesic effects compared to osthole and heptaphylline .

Biological Activity

Xanthotoxol, a compound derived from the plant Ruta species, particularly Ruta graveolens, has garnered attention for its diverse biological activities. This article explores the pharmacological effects, metabolic pathways, and potential therapeutic applications of this compound based on recent research findings.

Neuroprotective Effects

This compound has demonstrated significant neuroprotective properties. A study investigated its impact on ischemia/reperfusion-induced damage in the brain. The results indicated that this compound treatment significantly reduced blood-brain barrier (BBB) disruption and lowered levels of pro-inflammatory mediators such as IL-1β, TNF-α, and nitric oxide (NO) in animal models. Additionally, it attenuated the activity of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), suggesting a protective mechanism against neuroinflammation and oxidative stress .

Sedative Activity

Research evaluating the central nervous system effects of this compound reported dose-dependent sedative effects in various animal models, including dogs, cats, and rodents. Doses ranging from 5 to 20 mg/kg resulted in observable sedative behavior, indicating potential applications in managing anxiety and sleep disorders .

2. Metabolism and Drug Interaction

This compound is primarily metabolized by cytochrome P450 enzymes, particularly CYP1A2 and CYP3A4. A detailed study assessed its inhibitory effects on these enzymes using human liver microsomes. The findings revealed that this compound exhibited stronger inhibition of CYP3A4 (IC50 = 7.43 µM) compared to CYP1A2 (IC50 = 27.82 µM). This suggests that this compound could interact with other drugs metabolized by these enzymes, potentially leading to altered pharmacokinetics .

Kinetic Parameters

The metabolic kinetics of this compound followed Michaelis-Menten dynamics, with VmaxV_{max} calculated at 0.55 nmol·min1^{-1}·mg1^{-1} and KmK_m at 8.46 µM. The inhibition was characterized as noncompetitive for both CYP1A2 and CYP3A4 .

3. Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. A study focusing on extracts from Ruta montana highlighted the antimicrobial activity of this compound against various pathogens, suggesting its potential use as a natural antimicrobial agent .

4. Summary of Research Findings

Study Focus Key Findings
NeuroprotectionReduced BBB disruption; decreased pro-inflammatory mediators
Sedative ActivityDose-dependent sedative effects observed in multiple animal models
MetabolismStrong inhibition of CYP3A4 and CYP1A2; noncompetitive inhibition kinetics
Antimicrobial ActivityEffective against various pathogens; potential natural antimicrobial agent

5. Case Studies

Case Study: Neuroprotective Mechanism
In an experimental model of ischemic stroke, this compound was administered post-reperfusion. The treatment led to significant improvements in neurological scores and histopathological assessments compared to control groups, supporting its role as a neuroprotective agent.

Case Study: Sedative Properties
In a controlled trial involving rodents, varying doses of this compound were tested for sedative effects. The results indicated a clear dose-response relationship, paving the way for further exploration into its use for anxiety management.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing xanthotoxol in laboratory settings?

this compound can be synthesized in four steps starting from 2,6-dihydroxyacetophenone and bromoacetaldehyde diethyl acetal. Key reactions include sulfuric acid-catalyzed Pechmann condensation with malic acid and Baeyer-Villiger oxidation to construct the pyran-2-one moiety. The process yields 42%, with subsequent methylation or alkylation steps producing derivatives like xanthotoxin and imperatorin .

Q. Which analytical techniques are recommended for verifying this compound purity and structural integrity?

High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are standard for purity assessment and structural confirmation. Mass spectrometry (MS) further validates molecular weight and fragmentation patterns. These methods are critical for ensuring batch consistency in pharmacological studies .

Q. What in vitro models are commonly used to evaluate this compound’s anti-inflammatory activity?

LPS-stimulated RAW264.7 murine macrophages are widely employed to study this compound’s inhibition of pro-inflammatory cytokines (e.g., IL-1β, TNF-α) and MAPK/NF-κB signaling. Dose-response experiments (e.g., 62.5–250 μM) with Western blotting for phosphorylated ERK, JNK, and p38 are standard .

Advanced Research Questions

Q. How does this compound modulate the NF-κB pathway in inflammatory and neurodegenerative models?

In LPS-activated macrophages, this compound suppresses NF-κB nuclear translocation by inhibiting IκBα degradation, reducing downstream cytokines like IL-6 and COX-2. In cerebral ischemia models, it attenuates BBB disruption by downregulating NF-κB-driven iNOS and ICAM-1 expression .

Q. What experimental designs are effective for studying this compound’s synergy with chemotherapeutic agents?

Isobolographic analysis in melanoma cells (e.g., A375 and FM55) reveals additive/synergistic interactions between this compound and cisplatin. Co-treatment regimens require dose matrices (e.g., IC50 ratios) and MTT assays to quantify antiproliferative effects. Synergy is attributed to enhanced apoptosis via dual MAPK inhibition and DNA damage .

Q. How can researchers address discrepancies in this compound’s efficacy across different disease models?

Variability in outcomes (e.g., anti-inflammatory vs. neuroprotective effects) may stem from model-specific pharmacokinetics or off-target signaling. Cross-validation using orthogonal assays (e.g., ELISA for cytokines, immunohistochemistry for tissue-specific markers) and PK/PD modeling can clarify context-dependent mechanisms .

Q. What protocols ensure safe handling of this compound in laboratory environments?

Follow EU Regulation (EC) No 1272/2008 guidelines: use NIOSH-approved respirators, EN 374-certified gloves, and safety goggles. Avoid dust formation; store in sealed containers at room temperature. Ethanol is preferred for solubilization due to this compound’s limited aqueous solubility .

Q. How should researchers optimize this compound dosing in combination therapies to minimize toxicity?

Preclinical studies in rodent models recommend staggered dosing (e.g., this compound administered 1–12 hours post-ischemia) to reduce hepatic metabolism interference. Pharmacokinetic profiling (e.g., LC-MS for plasma concentration) ensures therapeutic levels without off-target effects .

Properties

IUPAC Name

9-hydroxyfuro[3,2-g]chromen-7-one
Source PubChem
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InChI

InChI=1S/C11H6O4/c12-8-2-1-6-5-7-3-4-14-10(7)9(13)11(6)15-8/h1-5,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWVYQQGERKEAHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)OC2=C(C3=C(C=CO3)C=C21)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID50173910
Record name Xanthotoxol
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Molecular Weight

202.16 g/mol
Source PubChem
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Physical Description

Solid
Record name Xanthotoxol
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CAS No.

2009-24-7
Record name Xanthotoxol
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Record name Xanthotoxol
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Record name 9-hydroxy-7H-furo[3,2-g][1]benzopyran-7-one
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Melting Point

251 - 252 °C
Record name Xanthotoxol
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Synthesis routes and methods

Procedure details

To a suspension of magnesium (0.97 g, 0.04 mol) in dry benzene (75 ml) iodine (10.2 g, 0.04 mol) was added over a period of 1 hour. Then 75 ml of dry benzene was added and the mixture was refluxed for 1 hour. The next day, 8-methoxypsoralen (Sigma Cat. No. M 3501) (4.3 g, 0.02 mol) was added, and after stirring for 15 minutes, the solvent was evaporated under vacuum at 120° C. until the residue was practically dry. It was then further heated at 165° C. for 2 hours. The resulting solid was decomposed with dilute sulphuric acid and filtered. The solid was washed with water, suspended in dilute bisulfite solution, filtered again, washed with water and finally crystallized from dioxane and yielded colourless crystals (3.75 g), m.p. 246° C.
Quantity
0.97 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
75 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Feasible Synthetic Routes

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